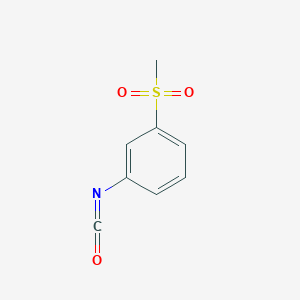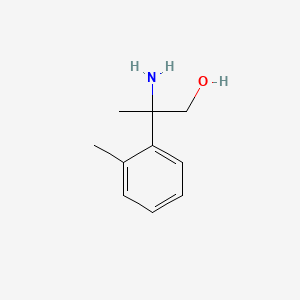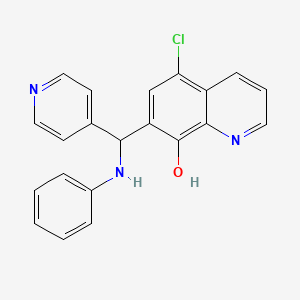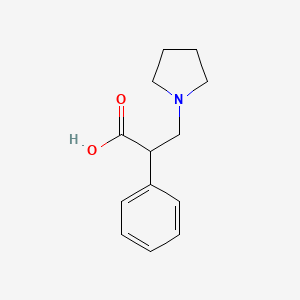
1-Isocyanato-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO) and a methylsulfonyl group (-SO2CH3) attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Isocyanato-3-(methylsulfonyl)benzene typically involves the reaction of 3-(methylsulfonyl)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dioxane and are carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
1-Isocyanato-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isocyanato-3-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(methylsulfonyl)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of proteins for research purposes .
Comparison with Similar Compounds
1-Isocyanato-3-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
m-Isocyanatotoluene: Similar structure but lacks the methylsulfonyl group.
3-Methylphenyl isocyanate: Similar structure but lacks the methylsulfonyl group.
3-Tolyl isocyanate: Similar structure but lacks the methylsulfonyl group.
The presence of the methylsulfonyl group in this compound imparts unique reactivity and properties, making it distinct from these similar compounds .
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-isocyanato-3-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 |
InChI Key |
HYJWWWIQBXKSNO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)






